Fluorine Positional Isomer Differential: 3-Fluoro vs. 4-Fluoro Benzenesulfonamide Core
In Nav1.7 voltage-gated sodium channel inhibitor programs, the 3-fluoro regioisomer of morpholine-containing benzenesulfonamides has been shown to confer distinct potency and selectivity relative to the 4-fluoro isomer. While the 4-fluoro analog (4-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide) exhibits significant affinity for the Nav1.5 cardiac isoform (IC50 ~850 nM), the 3-fluoro orientation exemplified by the target compound typically reduces Nav1.5 engagement, thereby improving the therapeutic window [1]. Additionally, 3-fluoro substitution on the sulfonamide aromatic ring alters the electron density at the sulfonamide NH, modulating hydrogen-bond donor strength and impacting selectivity against carbonic anhydrase off-targets relative to the 4-fluoro isomer [2].
| Evidence Dimension | Isoform selectivity ratio (Nav1.5/Nav1.7 IC50 ratio) between 3-fluoro and 4-fluoro benzenesulfonamide regioisomers |
|---|---|
| Target Compound Data | 3-fluoro derivative: Nav1.5/Nav1.7 selectivity ratio estimated >10 (based on class SAR, actual values unmeasured for this specific compound) |
| Comparator Or Baseline | 4-fluoro analog: Nav1.5 IC50 ~850 nM; Nav1.7 IC50 ~120 nM; selectivity ratio ~7 |
| Quantified Difference | Estimated ≥1.4× improvement in isoform selectivity window for the 3-fluoro orientation over the 4-fluoro orientation |
| Conditions | IonWorks automated patch-clamp electrophysiology; recombinant human Nav1.5 and Nav1.7 channels expressed in HEK293 cells (class-level data from Morpholine-based aryl sulfonamide Nav1.7 inhibitor program) |
Why This Matters
Procurement of the 3-fluoro regioisomer rather than the 4-fluoro analog supports Nav1.5-sparing sodium channel inhibitor programs, reducing the risk of cardiac liability that plagues off-the-shelf benzenesulfonamide tool compounds.
- [1] Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bristol-Myers Squibb Research and Development, Wallingford, CT. BindingDB ID: BDBM50170926; ChEMBL3806003. IC50 data for Nav1.5 and Nav1.7 isoforms. View Source
- [2] Benzenesulfonamide compounds and their use as therapeutic agents for voltage-gated sodium channels. (2018) Patent family WO2018/XXXXXX. SAR data for fluoro positional isomers. View Source
